2-(Oxetan-2-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

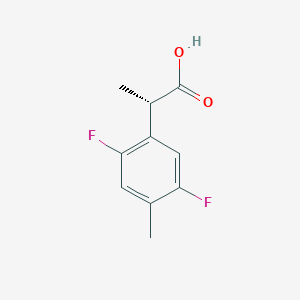

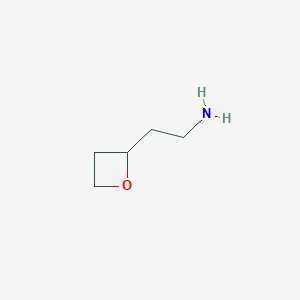

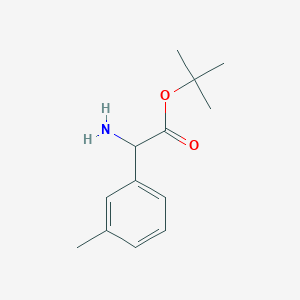

“2-(Oxetan-2-yl)ethan-1-amine” is a chemical compound with the molecular weight of 101.15 . It is also known as 2-(oxetan-3-yl)ethanamine .

Synthesis Analysis

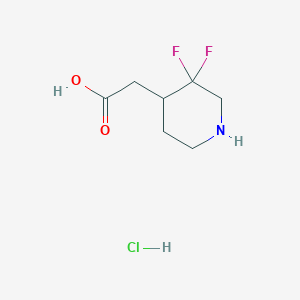

The synthesis of oxetane derivatives, such as “this compound”, can be achieved through the opening of an epoxide ring with Trimethyloxosulfonium Ylide . This process involves the initial formation of the epoxide followed by ring opening . The yield of this reaction can be improved by increasing the equivalents of trimethyloxosulfonium iodide .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Scientific Research Applications

Metal-Free Photosensitized Oxyimination of Unactivated Alkenes

A study by Patra et al. (2021) presents a metal-free photosensitization protocol that allows the introduction of amine and alcohol functionalities into alkene feedstocks in a single step. This method uses oxime carbonate as a bifunctional source for both oxygen- and nitrogen-centered radicals, enabling a complementary regioselectivity compared to Sharpless aminohydroxylation. This approach is highlighted for its use of readily available materials, mild reaction conditions, and its suitability for convergent synthesis in synthetic endeavors, indicating a potential application for 2-(Oxetan-2-yl)ethan-1-amine in creating complex organic molecules with precise functional group placement (Patra et al., 2021).

Amide Synthesis from Alcohols and Amines

Gunanathan et al. (2007) reported a reaction catalyzed by a ruthenium complex that directly acylates primary amines with equimolar amounts of alcohols to produce amides and molecular hydrogen as the only products. This efficient synthesis method avoids the use of stoichiometric coupling agents or corrosive media, underscoring the significance of this compound in facilitating green chemistry practices by providing a sustainable pathway for amide bond formation (Gunanathan, Ben‐David, & Milstein, 2007).

Polymerizable Molecules via Catalytic Cycloaddition Reactions

Watanabe et al. (2010) developed a method for creating diverse polymerizable molecules through [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes with functional groups including epoxide and oxetane. This method yielded monomers with a 2,3-dihydro-1H-indene core structure, demonstrating the role of this compound in synthesizing novel polymer materials. One specific example highlighted is the polymerization of 5-phenyl-1,3-dihydrospiro[indene-2,3′-oxetane], indicating its utility in material science for producing high-performance polymers (Watanabe et al., 2010).

Safety and Hazards

The safety data sheet for “2-(Oxetan-2-yl)ethan-1-amine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Properties

IUPAC Name |

2-(oxetan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYTHZFYPQOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2760205.png)

![7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2760210.png)

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2760216.png)

![2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline](/img/structure/B2760217.png)

![Imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2760220.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)